molecular formula C12H15NO B018185 1-Benzyl-2-methyl-3-pyrrolidone CAS No. 69079-26-1

1-Benzyl-2-methyl-3-pyrrolidone

Cat. No. B018185
Key on ui cas rn: 69079-26-1
M. Wt: 189.25 g/mol
InChI Key: KQGNDKNHORROII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04210660

Procedure details

To 80 ml of ethanol solution containing 16 g of 1-benzyl-2-methyl-3-pyrrolidone was added 80 ml of aqueous solution containing 13 g of hydroxylamine hydrochloride. After adding 18 g of sodium carbonate to the solution, the mixture was warmed to 35°-40° C. for 30 minutes. The reaction mixture was condensed under reduced pressure to half volume, and the product was extracted twice each time with 80 ml of ether. The extracts were combined and dried over anhydrous magnesium sulfate. The extracts were condensed under reduced pressure to provide 11 g of oily crude 1-benzyl-3-hydroxyimino-2-methylpyrrolidine.
[Compound]
Name
aqueous solution
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10](=O)[CH:9]1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:16][OH:17].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH2:1]([N:8]1[CH2:12][CH2:11][C:10](=[N:16][OH:17])[CH:9]1[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
aqueous solution
Quantity
80 mL
Type
reactant
Smiles
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(CC1)=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 35°-40° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure to half volume
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice each time with 80 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(CC1)=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.